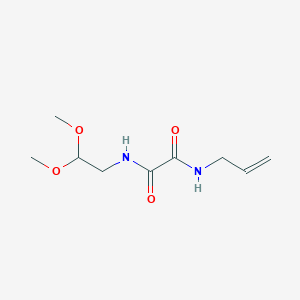
N'-(2,2-dimethoxyethyl)-N-(prop-2-en-1-yl)ethanediamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2,2-dimethoxyethyl)-N-(prop-2-en-1-yl)ethanediamide (DMEPE) is a synthetic molecule that has been studied for its potential applications in scientific research and lab experiments. DMEPE is a derivative of the amino acid glycine and is composed of two amine groups, two methyloxyethyl groups, and a prop-2-en-1-yl group. It is a white solid with a melting point of about 68°C and a boiling point of about 184°C.
Applications De Recherche Scientifique
N'-(2,2-dimethoxyethyl)-N-(prop-2-en-1-yl)ethanediamide has been used in a variety of scientific research applications, including its use as a fluorescent probe in biological systems. It has been used to study protein-protein interactions and to label proteins for imaging. It has also been used to study the structure and dynamics of proteins and lipids.
Mécanisme D'action
N'-(2,2-dimethoxyethyl)-N-(prop-2-en-1-yl)ethanediamide is a fluorescent probe that is used to study the structure and dynamics of proteins and lipids. When it binds to proteins and lipids, it emits a fluorescent signal that can be detected and used to study the structure and dynamics of the proteins and lipids.
Biochemical and Physiological Effects
N'-(2,2-dimethoxyethyl)-N-(prop-2-en-1-yl)ethanediamide has been shown to be non-toxic and non-mutagenic. It has been used to study the structure and dynamics of proteins and lipids without causing any adverse effects on the proteins and lipids.
Avantages Et Limitations Des Expériences En Laboratoire
The use of N'-(2,2-dimethoxyethyl)-N-(prop-2-en-1-yl)ethanediamide in lab experiments has several advantages. It is a non-toxic and non-mutagenic fluorescent probe that can be used to study the structure and dynamics of proteins and lipids. It is also relatively easy to synthesize. One limitation of N'-(2,2-dimethoxyethyl)-N-(prop-2-en-1-yl)ethanediamide is that it has a relatively low fluorescence intensity, which can make it difficult to detect in some experiments.
Orientations Futures
There are several potential future directions for the use of N'-(2,2-dimethoxyethyl)-N-(prop-2-en-1-yl)ethanediamide in scientific research. One possible future direction is to use it as a tool to study the structure and dynamics of other biomolecules, such as DNA and RNA. Another possible future direction is to use it as a fluorescent tag for imaging and tracking proteins and lipids in living systems. Additionally, N'-(2,2-dimethoxyethyl)-N-(prop-2-en-1-yl)ethanediamide could be used to study the interactions between proteins and other biomolecules, such as carbohydrates and lipids. Finally, N'-(2,2-dimethoxyethyl)-N-(prop-2-en-1-yl)ethanediamide could be used to study the effects of environmental factors, such as temperature and pH, on the structure and dynamics of proteins and lipids.
Méthodes De Synthèse
The synthesis of N'-(2,2-dimethoxyethyl)-N-(prop-2-en-1-yl)ethanediamide is relatively straightforward. It can be synthesized using a two-step synthetic method starting from 2-aminoethanol. The first step involves reacting 2-aminoethanol with dimethyl sulfate to form N,N-dimethyl-2-aminoethanethiol. The second step involves reacting N,N-dimethyl-2-aminoethanethiol with prop-2-en-1-ol to form N'-(2,2-dimethoxyethyl)-N-(prop-2-en-1-yl)ethanediamide.
Propriétés
IUPAC Name |
N'-(2,2-dimethoxyethyl)-N-prop-2-enyloxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N2O4/c1-4-5-10-8(12)9(13)11-6-7(14-2)15-3/h4,7H,1,5-6H2,2-3H3,(H,10,12)(H,11,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWRQBEBUJMEVKN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(CNC(=O)C(=O)NCC=C)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N'-(2,2-dimethoxyethyl)-N-(prop-2-en-1-yl)ethanediamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


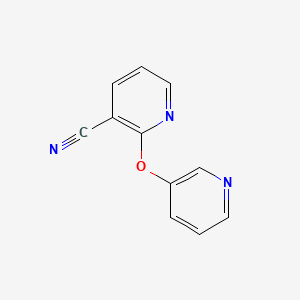
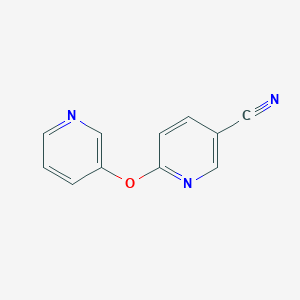
![2,3-dimethyl-N-[(oxolan-3-yl)methyl]aniline](/img/structure/B6579940.png)
![6-[4-(2-chlorophenyl)piperazin-1-yl]-5-nitropyrimidin-4-amine](/img/structure/B6579948.png)
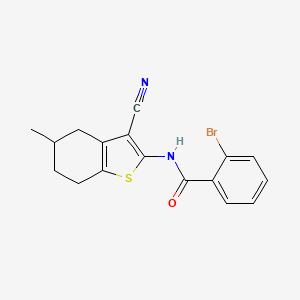
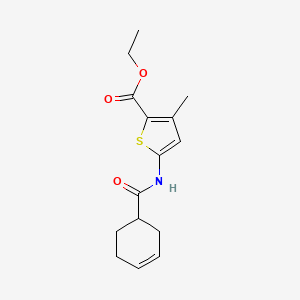
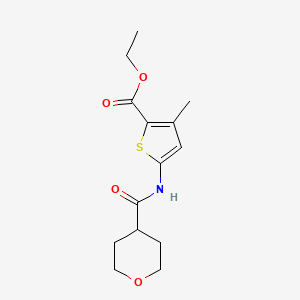
![6-[4-(propan-2-yl)piperazin-1-yl]pyridine-3-carbonitrile](/img/structure/B6579973.png)
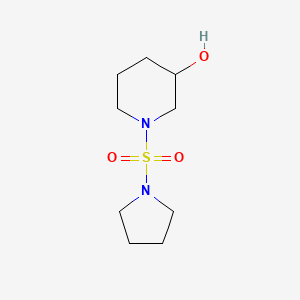
![1-methyl-N-{[3-(trifluoromethyl)phenyl]methyl}-1H-pyrazol-4-amine](/img/structure/B6579987.png)
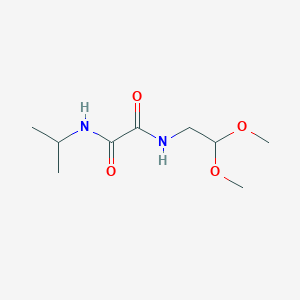

![N-[4-(1H-1,2,3,4-tetrazol-1-yl)phenyl]prop-2-enamide](/img/structure/B6580015.png)